4-(2-Cyclopropylacetyl)thiomorpholine-3-carboxylic acid
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Overview
Description
4-(2-Cyclopropylacetyl)thiomorpholine-3-carboxylic acid is a chemical compound with the molecular formula C10H15NO3S It is a derivative of thiomorpholine, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclopropylacetyl)thiomorpholine-3-carboxylic acid typically involves the following steps:
Formation of Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of diethanolamine with sulfur dichloride.
Acylation: The thiomorpholine ring is then acylated with cyclopropylacetyl chloride in the presence of a base such as triethylamine to form 4-(2-Cyclopropylacetyl)thiomorpholine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyclopropylacetyl)thiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclopropylacetyl moiety can be reduced to form alcohols.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Esters and amides.
Scientific Research Applications
4-(2-Cyclopropylacetyl)thiomorpholine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Cyclopropylacetyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine-3-carboxylic acid: Lacks the cyclopropylacetyl group, making it less hydrophobic.
4-(2-Cyclopropylacetyl)thiomorpholine: Lacks the carboxylic acid group, affecting its reactivity and solubility.
Properties
Molecular Formula |
C10H15NO3S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
4-(2-cyclopropylacetyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C10H15NO3S/c12-9(5-7-1-2-7)11-3-4-15-6-8(11)10(13)14/h7-8H,1-6H2,(H,13,14) |
InChI Key |
NKZHFEYNDUDNBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(=O)N2CCSCC2C(=O)O |
Origin of Product |
United States |
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